![molecular formula C19H31N3O3S B2413246 N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 946383-22-8](/img/structure/B2413246.png)
N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C19H31N3O3S and its molecular weight is 381.54. The purity is usually 95%.
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Scientific Research Applications
Drug Development
This compound, being a derivative of piperidine, could be used in the development of new drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , making them an important synthetic fragment for designing drugs .
Organic Synthesis
The unique structure of this compound could be beneficial in organic synthesis. It could serve as a building block in the synthesis of more complex molecules.
Medicinal Chemistry
In the field of medicinal chemistry, this compound could be used to investigate the structure-activity relationships of drug molecules. This could lead to the discovery of new therapeutic agents.
Pharmacological Applications
Piperidine derivatives, such as this compound, have been found to exhibit a wide range of pharmacological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biological Evaluation
This compound could be used in the biological evaluation of potential drugs containing a piperidine moiety . This could help in the discovery of new drugs with improved efficacy and safety profiles .
Research Tool
As a research tool, this compound could be used in various fields of study, including drug development, organic synthesis, and medicinal chemistry. Its unique structure enables investigations in these areas, making it an invaluable tool for advancing scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to other piperidine derivatives, which have been found to interact with various targets, including g protein-coupled receptors, ion channels, and enzymes .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Piperidine derivatives have been found to modulate various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and widely distributed in the body .
Result of Action
Piperidine derivatives have been found to exert various effects at the molecular and cellular levels, including modulation of receptor activity, inhibition of enzyme activity, and alteration of ion channel function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
N-[3-methyl-4-[(1-propan-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-5-19(23)21-17-6-7-18(15(4)12-17)26(24,25)20-13-16-8-10-22(11-9-16)14(2)3/h6-7,12,14,16,20H,5,8-11,13H2,1-4H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBPHDIKDEIQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((1-isopropylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.